molecular formula C9H9BrO B137518 2-Bromopropiophenone CAS No. 2114-00-3

2-Bromopropiophenone

Cat. No. B137518
CAS RN: 2114-00-3
M. Wt: 213.07 g/mol
InChI Key: WPDWOCRJBPXJFM-UHFFFAOYSA-N
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Description

2-Bromopropiophenone is a brominated organic compound that serves as a key intermediate in various chemical reactions and synthesis processes. It is characterized by the presence of a bromine atom attached to the propiophenone framework.

Synthesis Analysis

The synthesis of compounds related to 2-bromopropiophenone can be achieved through several catalytic processes. For instance, the Rh(I)-catalyzed reaction of alkynes with 2-bromophenylboronic acids leads to the formation of indenones, where 2-bromophenylboronic acids are used as starting materials . Similarly, palladium-catalyzed reactions involving 2-hydroxy-2-methylpropiophenone and aryl bromides result in multiple arylation products . Additionally, trace amounts of copper can catalyze the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to produce 2-bromobenzofurans .

Molecular Structure Analysis

The molecular structure of 2-bromopropiophenone and its derivatives can be studied using various spectroscopic techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, providing insights into its molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

2-Bromopropiophenone undergoes various chemical reactions, including photoreactions and reductions. Photolysis of α-bromopropiophenones can result in a 1,2-bromine shift, leading to the formation of β-bromopropiophenones . The cathodic reduction in an aprotic medium of α-bromopropiophenone produces 1,4-diphenyl-2,3-dimethyl-1,4-butanedione, which can undergo further transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromopropiophenone derivatives can be influenced by the reaction conditions. For instance, the decomposition of 2-bromophenol in NaOH solution at high temperatures leads to debromination and the formation of various aliphatic and aromatic compounds . The formation of charged species in activated 2-bromopropionic acid under neutron irradiation presents an atypical case where only anionic species were detected . Additionally, the synthesis of 2-bromopropionic acid from lactide using zwitterionic hydrobromic acid carriers demonstrates the influence of reaction media on the selectivity and efficiency of bromination reactions .

Scientific Research Applications

Catalytic Reactions

2-Bromopropiophenone has been utilized in catalytic reactions, such as the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process leads to the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, which are significant in organic synthesis (Wakui et al., 2004).

Formation of Charged Species

In the field of chemical physics, 2-bromopropiophenone has been studied for its unique behavior in the formation of charged species. Research in this area helps understand the fundamental properties of bromocompounds and their interactions (Mishra & Rakib-uz-Zaman, 1992).

Electrochemical Studies

Electrochemical studies of 2-bromopropiophenone have revealed interesting pathways in organic chemistry. For instance, its cathodic reduction in an aprotic medium produces 1,4-diphenyl-2,3-dimethyl-1,4-butanedione, a compound useful in various synthetic applications (Barba et al., 1985).

Zeolite Catalysis

2-Bromopropiophenone has been used in research involving zeolites, which are porous materials with a wide range of industrial applications. Specifically, its rearrangement to 2-hydroxyethyl 2-phenylpropanoate in the presence of zinc-exchanged Y zeolites has been studied, providing insights into the catalytic processes of zeolites (Baldoví et al., 1992).

Photochemical Reactions

The photolysis of 2-bromopropiophenones, leading to the formation of β-bromopropiophenones, is another area of interest. Such reactions are significant in developing eco-friendly organic synthesis methods (An, Moon & Park, 2018).

Synthesis of Medicinal Compounds

2-Bromopropiophenone is also used in the synthesis of novel pyrazole derivatives that have shown potential as cannabinoid antagonists, highlighting its role in medicinal chemistry (Alekseeva et al., 2005).

Safety And Hazards

2-Bromopropiophenone is classified as an eye irritant (Category 2A), H319 . It is highly flammable and may cause respiratory irritation, drowsiness or dizziness . It may damage fertility and cause damage to organs through prolonged or repeated exposure .

Future Directions

2-Bromopropiophenone may be used for the synthesis of 2-phenylmorpholinols . It may also be used in the synthesis of N-phenacylammonium salts . These potential applications suggest that 2-Bromopropiophenone could be further explored in the field of organic synthesis.

properties

IUPAC Name

2-bromo-1-phenylpropan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWOCRJBPXJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870938
Record name 1-propanone, 2-bromo-1-phenyl-
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Molecular Weight

213.07 g/mol
Source PubChem
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Product Name

2-Bromopropiophenone

CAS RN

2114-00-3
Record name α-Bromopropiophenone
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Record name 1-Propanone, 2-bromo-1-phenyl-
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Record name 2-Bromopropiophenone
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Record name 1-Propanone, 2-bromo-1-phenyl-
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Record name 1-propanone, 2-bromo-1-phenyl-
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Record name 2-bromopropiophenone
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Synthesis routes and methods I

Procedure details

A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane, at 20° C. After 30 minutes, the solution is evaporated down. 2-Bromopropiophenone is obtained quantitatively, and is directly reacted further.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a methylene chloride solution (5 mL) of 4.934 g (36.82 mmol) of propiophenone, a methylene chloride solution (5 mL) of 6.4873 g (1.1 equivalents) of bromine was gradually added at 15° C., followed by 1 hour of stirring. To the resulting solution, 30 mL of a saturated sodium hydrogen carbonate solution and 40 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 20 mL of a 20 wt % sodium thiosulfate aqueous solution and then with 20 mL of saturated brine, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvent. 1-Phenyl-2-bromo-1-propanone was obtained as an yellow, oily substance (8.7633 g, crude yield: 92%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.934 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.4873 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A pinch of aluminium chloride ground beforehand in a mortar is added to 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, and a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise, with stirring. The mixture decolourises instantaneously. It is cooled in an ice bath and then stirred overnight to drive off the hydrobromic acid formed. The catalyst is filtered off and the solvent is driven off from the filtrate. 22 g of an oil remain, which is used as such in a subsequent step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a CH2Cl2 solution (5 mL) of propiophenone (4.93 g, 36.82 mmol), a CH2Cl2 solution (5 mL) of bromine (6.49 g, 40 mmol) was gradually added at 15° C., followed by 1 hour of stirring. To the resulting solution, 30 mL of saturated NaHCO3 solution and 40 mL of EtOAc were added to conduct extraction. The organic layer was washed with 20 mL of a 20 wt % sodium thiosulfate aqueous solution and then with 20 mL of saturated brine, dried (MgSO4), and subjected to distillation under reduced pressure to remove the solvent. The title compound (7.7 g) was obtained as a yellow oil. LC-MS (ES) m/z=214 [M+H]+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromopropiophenone
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Citations

For This Compound
283
Citations
MV Baldoví, A Corma, V Fornés, H García… - Journal of the …, 1992 - pubs.rsc.org
The rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate is catalysed by zinc exchanged Y zeolites with higher activity than the …
Number of citations: 7 pubs.rsc.org
A Corma, H Garcia, MA Miranda, J Primo… - The Journal of …, 1993 - ACS Publications
… In the present work, we report that the photochemical reactivity of the cyclic acetal of 2-bromopropiophenone (1) can be modified by performing its photolysis adsorbed within large pore …
Number of citations: 10 pubs.acs.org
F Algarra, A Corma, V Fornés, H García… - Studies in Surface …, 1993 - Elsevier
… We proposg that the reaction of acetals of 2-bromopropiophenone constitutes a test to distinguish between the different types of acid sites in a metal ion exchanged large pore zeolite. …
Number of citations: 12 www.sciencedirect.com
JA Donnelly, DE Maloney - Tetrahedron, 1979 - Elsevier
… Aqueous sodium hydroxide (0.2 M; 7 ml) was added slowly to a solution of the 2-bromopropiophenone (0.3Og) in methanol (1Oml). The usual work-un after 1 h save 8 - bromo - 5,7 …
Number of citations: 16 www.sciencedirect.com
L Alaerts, E Séguin, H Poelman… - … A European Journal, 2006 - Wiley Online Library
… By using the ethylene ketal of 2-bromopropiophenone as a test substrate, it was demonstrated that the active sites in [Cu 3 (btc) 2 ] are hard Lewis acids. Catalyst stability, re-usability, …
AJ Beaumont, C Kiely, AD Rooney - Journal of Fluorine Chemistry, 2001 - Elsevier
… 2-bromopropiophenone to give 2-fluoropropiophenone in a 35% yield with [α] D 20 =+1.94. … In order to test this, a two fold excess of 1 was reacted with racemic 2-bromopropiophenone …
Number of citations: 15 www.sciencedirect.com
L Alaerts, F Thibault-Starzyk, E Séguin… - Studies in surface …, 2007 - Elsevier
… By using the ethylene ketal of 2-bromopropiophenone as a test substrate, the active sites in [Cu 3 (BTC) 2 ] were proven to be hard Lewis acid sites. Further evidence for the Lewis acid …
Number of citations: 17 www.sciencedirect.com
X He, X Yao, SF Cai, HR Li, LN He - Chemical Communications, 2022 - pubs.rsc.org
… of CBr 4 as the HAT initiator successfully delivered 35% yield of 1-oxo-1-phenylpropane-2-yl diethylcarbamate (3a) (entry 2), and GC-MS detection showed that 2-bromopropiophenone …
Number of citations: 4 pubs.rsc.org
BA Arbuzov, VS Vinogradova, NA Polezhaeva… - Bulletin of the Academy …, 1963 - core.ac.uk
… he product of the action of 2-bromopropiophenone on sodium diethyl phosphite is diethyl 1,2-epoxylphenylpropylphosphonate. 3. he reaction of 2bromopropiophenone with triethyl …
Number of citations: 4 core.ac.uk
CA de Souza, RFM de Souza, M Navarro, I Malvestiti… - Electrochimica …, 2013 - Elsevier
… Similar negative results were obtained with the secondary halide 2-bromopropiophenone (1b), (entry 2). Reductive dimerization of 1b, as observed before in DMF solution [17], could …
Number of citations: 10 www.sciencedirect.com

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